3-(1H-imidazol-4-yl)propanenitrile hydrochloride

Description

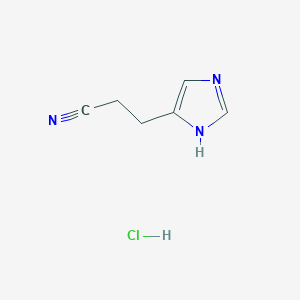

3-(1H-Imidazol-4-yl)propanenitrile hydrochloride is a heterocyclic organic compound featuring an imidazole ring linked to a nitrile (-CN) group via a three-carbon chain. The hydrochloride salt enhances its stability and solubility in polar solvents. These derivatives are widely used as intermediates in pharmaceutical synthesis, particularly for histamine receptor modulators and enzyme inhibitors .

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)propanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-3-1-2-6-4-8-5-9-6;/h4-5H,1-2H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDATLHIAYCIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-4-yl)propanenitrile hydrochloride typically involves the reaction of imidazole with a suitable nitrile compound. One common method is the reaction of imidazole with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-4-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imidazole derivatives with various functional groups.

Reduction: Amino derivatives of imidazole.

Substitution: Substituted imidazole compounds with different alkyl or acyl groups.

Scientific Research Applications

Pharmacological Applications

- Inhibitors of Indoleamine 2,3-Dioxygenase (IDO) :

-

Development of Anticancer Agents :

- The compound has been investigated as part of a series of phenyl-imidazole derivatives aimed at developing more effective IDO inhibitors. These studies utilized computational docking to optimize binding interactions within the active site of IDO, demonstrating that modifications to the imidazole ring can enhance potency .

-

Histamine Receptor Modulation :

- A study explored the effects of various imidazole derivatives, including this compound, on histamine receptors (H1R, H2R). The findings suggested that these compounds could serve as potential therapeutic agents for conditions involving histamine dysregulation, such as allergies and gastric acid disorders .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, often starting from simpler imidazole derivatives. The following table summarizes key synthetic routes:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-methylimidazole + propanenitrile | Heat + catalyst | Intermediate |

| 2 | Intermediate + HCl | Reflux | This compound |

Case Study 1: IDO Inhibition

A systematic study was conducted to evaluate the efficacy of various imidazole derivatives against IDO. The results indicated that compounds with specific substitutions on the imidazole ring exhibited significantly improved inhibitory activity compared to standard inhibitors. The most promising candidates were further tested in vivo, showing enhanced anti-tumor effects in murine models .

Case Study 2: Histamine Receptor Activity

In a pharmacological evaluation involving guinea pig ileum assays, several imidazole derivatives were tested for their effects on histamine receptors. The results demonstrated that certain derivatives displayed high potency and selectivity for H1R and H2R, suggesting potential applications in treating allergic reactions and gastric disorders .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-4-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful as a ligand in coordination chemistry. Additionally, the nitrile group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and functional differences between 3-(1H-imidazol-4-yl)propanenitrile hydrochloride and its analogues:

Key Observations :

- Ciproxifan’s extended aromatic system (cyclopropyl-phenyl) contributes to its higher molecular weight and pharmacological activity as an H3 receptor antagonist .

- α,β-unsaturated acids (e.g., ) exhibit restricted rotation due to conjugation, influencing binding affinity in drug-receptor interactions .

Biological Activity

3-(1H-imidazol-4-yl)propanenitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its role in various biological systems. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

Target Enzymes

- Indoleamine 2,3-dioxygenase (IDO) : This enzyme is crucial in immune regulation and cancer progression. Inhibitors of IDO have been studied for their potential to enhance anti-tumor immunity .

- Histamine Receptors : Research indicates that imidazole derivatives can interact with histamine receptors, potentially influencing allergic responses and other physiological processes .

Pharmacological Effects

The pharmacological profile of this compound suggests a range of biological activities:

- Anticancer Activity : Studies have shown that compounds with imidazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, the inhibition of IDO can lead to enhanced T-cell responses against tumors .

- Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

Study 1: Antitumor Activity

A study focusing on imidazole derivatives found that certain compounds demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the inhibition of IDO, which plays a role in tumor immune evasion .

Study 2: Histamine Receptor Interaction

Research on histamine receptor antagonists has indicated that imidazole-based compounds can modulate receptor activity, leading to potential therapeutic applications in allergy treatment and gastric acid regulation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.